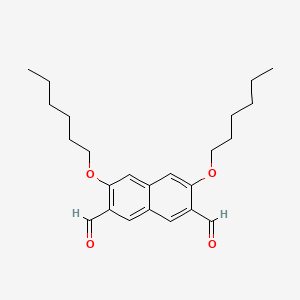
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde is an organic compound with the molecular formula C24H32O4 and a molecular weight of 384.51 g/mol . This compound is characterized by the presence of two hexyloxy groups attached to a naphthalene core, with aldehyde groups at the 2 and 7 positions. It is typically a yellow to colorless solid with a melting point of 78-81°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde typically involves the alkylation of naphthalene derivatives followed by formylation. One common method includes the reaction of 3,6-dihydroxynaphthalene with hexyl bromide in the presence of a base such as potassium carbonate to form 3,6-bis(hexyloxy)naphthalene. This intermediate is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce the aldehyde groups at the 2 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 3,6-Bis(hexyloxy)naphthalene-2,7-dicarboxylic acid.
Reduction: 3,6-Bis(hexyloxy)naphthalene-2,7-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe due to its naphthalene core.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde involves its interaction with molecular targets through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The naphthalene core also allows for π-π interactions with aromatic residues in proteins, further influencing their activity .
相似化合物的比较
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: Another naphthalene derivative with aldehyde groups at different positions, used as a fluorescent derivatization agent.
2,36,7-Naphthalene bis(dicarboximide): A compound with imide groups instead of aldehydes, used in photophysical studies.
Uniqueness
3,6-Bis(hexyloxy)naphthalene-2,7-dicarbaldehyde is unique due to the presence of hexyloxy groups, which enhance its solubility and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
属性
分子式 |
C24H32O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
3,6-dihexoxynaphthalene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C24H32O4/c1-3-5-7-9-11-27-23-15-20-16-24(28-12-10-8-6-4-2)22(18-26)14-19(20)13-21(23)17-25/h13-18H,3-12H2,1-2H3 |
InChI 键 |
LLRSQIMFMMRODL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC2=CC(=C(C=C2C=C1C=O)C=O)OCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



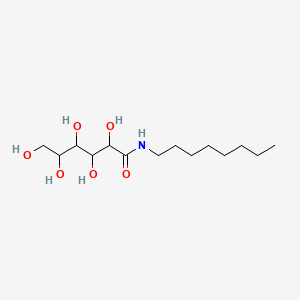
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124420.png)

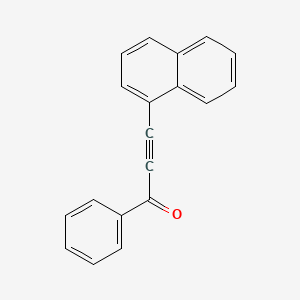
![Isoxazolo[5,4-b]pyridine-3-acetic acid](/img/structure/B14124437.png)
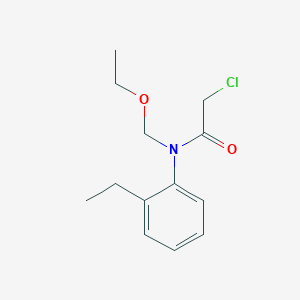
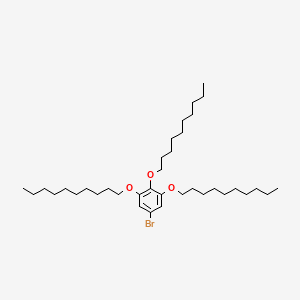


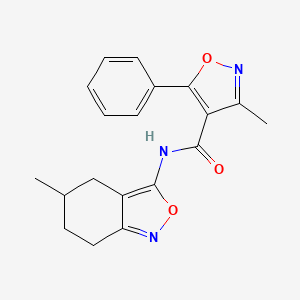
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124458.png)
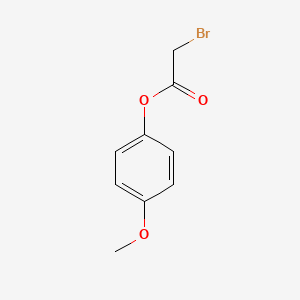
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B14124474.png)
